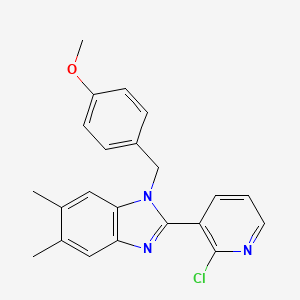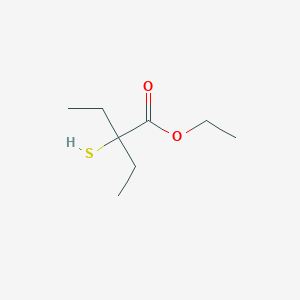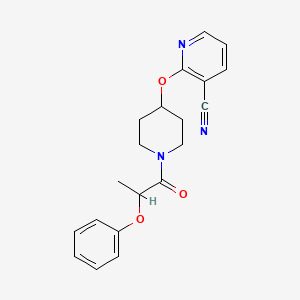
2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a useful research compound. Its molecular formula is C18H15F3N2S and its molecular weight is 348.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
- Imidazole and its derivatives, including compounds similar to 2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, have been studied for their efficiency as corrosion inhibitors, particularly for copper in acidic environments. These compounds demonstrate significant inhibitory effects, likely due to their adsorption onto metal surfaces. This makes them valuable in preserving the integrity of metal components in various industrial applications (Gašparac et al., 2000), (Ćurković et al., 2010).
Electrolytes for Fuel Cells
- Imidazole derivatives, including 1-methyl imidazole, have been used as additives in polybenzimidazole membranes equilibrated with phosphoric acid. This composition is shown to be effective as a high-temperature proton-conducting polymer electrolyte, essential for fuel cell applications (Schechter & Savinell, 2002).
Ionic Liquids
- The direct methylation and trifluoroethylation of imidazole derivatives have been explored to produce various room temperature ionic liquids (RTILs). These ionic liquids have significant potential in different fields, including electrochemistry and green chemistry, due to their unique properties such as low volatility and high thermal stability (Zhang et al., 2003).
Biological Activities
- Certain imidazole derivatives have shown biological activities. For instance, a specific 1,2,3-trithiane derivative from the New Zealand ascidian Aplidium sp. D, which includes an imidazole unit, exhibited activity against P388 leukemia cells in vitro (Copp et al., 1989).
Ferroelectricity and Antiferroelectricity
- Imidazole units, due to their chemical stability and ability to bind molecules into a dipolar chain, can exhibit bistable electric polarity and electrically switchable properties in the crystalline state through proton tautomerization. This makes them of interest in the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).
Properties
IUPAC Name |
5-(4-methylphenyl)-2-methylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2S/c1-12-6-8-13(9-7-12)16-11-22-17(24-2)23(16)15-5-3-4-14(10-15)18(19,20)21/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGDTINMVRDBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2977620.png)

![3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2977622.png)
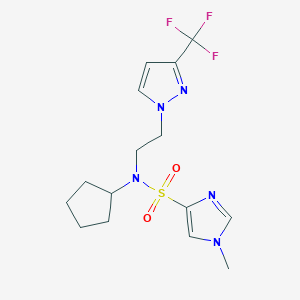
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2977625.png)
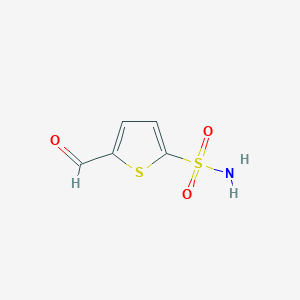
![N-[4-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B2977630.png)

![benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/no-structure.png)
